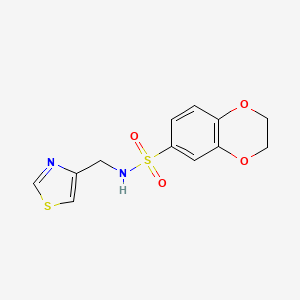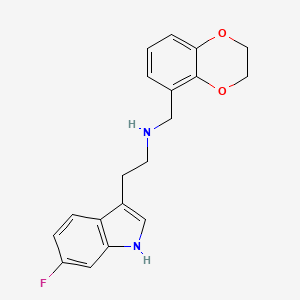![molecular formula C13H15ClN2OS B7542535 N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in modulating synaptic transmission in the central nervous system.
作用機序
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its selective binding to the allosteric site of mGluR1, which inhibits the receptor's signaling pathway. This leads to a decrease in calcium influx and a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR1 has been shown to have a modulatory effect on synaptic transmission and plasticity, which can affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, which can affect learning and memory, pain processing, and addiction. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic target for these conditions.
実験室実験の利点と制限
One advantage of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high selectivity and potency as an mGluR1 antagonist. This allows for precise manipulation of the receptor's signaling pathway, which can lead to more accurate and reliable results. However, one limitation of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the use of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments may not fully reflect the complex interactions between mGluR1 and other signaling pathways in vivo.
将来の方向性
There are several future directions for research on N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has shown promise as a potential therapeutic target for these conditions, and further research is needed to fully understand its mechanisms of action and potential clinical applications. Additionally, research on the interactions between mGluR1 and other signaling pathways in the brain may provide insights into the complex processes underlying synaptic plasticity and neurological disorders.
合成法
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-chlorobenzoyl isothiocyanate with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to yield N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological and pathological processes in the brain. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used to investigate the role of mGluR1 in synaptic plasticity, learning and memory, pain processing, and addiction. It has also been studied as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZEMGFLAEDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)

![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)